molecular formula C23H19BrN2O3 B4013506 1-(4-bromophenyl)-5-oxo-N-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide

1-(4-bromophenyl)-5-oxo-N-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide

Cat. No. B4013506
M. Wt: 451.3 g/mol
InChI Key: PNGWNFXXFBHBIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidinecarboxamide derivatives involves complex chemical reactions, starting from basic or advanced intermediates to achieve the desired compound. For example, the synthesis of compounds with a pyrrolidine backbone often involves the reaction of intermediates under controlled conditions to introduce specific functional groups at desired positions on the molecular framework. A study described the synthesis of biologically active natural bromophenols, showcasing the methodology for constructing complex molecules with pyrrolidine and bromophenol components (Rezai et al., 2018).

Molecular Structure Analysis

The molecular structure and conformation of pyrrolidinecarboxamide derivatives have been analyzed using X-ray crystallography and quantum mechanical methods. These studies reveal the planarity of the aromatic rings and the conformation of the pyrrolidine ring, which can significantly influence the compound's chemical reactivity and interaction with biological targets. For instance, the crystal structure of a solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide was elucidated, providing insights into the molecule's conformation and the importance of hydrogen bonding in its stabilization (Banerjee et al., 2002).

Chemical Reactions and Properties

Pyrrolidinecarboxamide derivatives undergo various chemical reactions, including transamination and the formation of Schiff bases and enaminones. These reactions are crucial for modifying the chemical structure and introducing new functional groups, which can alter the compound's physical and chemical properties. The reaction of 1-phenyl-4-(phenylhydroxymethylidene)-pyrrolidine-2,3,5-trione with difunctional bases illustrates the compound's reactivity and its potential for chemical modifications (Ostrowska et al., 1999).

Physical Properties Analysis

The physical properties of pyrrolidinecarboxamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecular conformation and the presence of specific functional groups. These properties are crucial for determining the compound's suitability for various applications. Studies focusing on the crystal structure provide valuable information on the compound's physical characteristics and its behavior under different conditions.

Chemical Properties Analysis

The chemical properties of 1-(4-bromophenyl)-5-oxo-N-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide, including its reactivity, stability, and interactions with other molecules, are determined by its molecular structure. Research on similar compounds highlights the importance of the pyrrolidine ring and the bromophenyl and phenoxyphenyl groups in dictating the compound's chemical behavior. The investigation of the synthesis and antioxidant activities of pyrrolidine-2-one derivatives reveals the impact of structural modifications on the compound's chemical properties (Rezai et al., 2018).

properties

IUPAC Name

1-(4-bromophenyl)-5-oxo-N-(4-phenoxyphenyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O3/c24-17-6-10-19(11-7-17)26-15-16(14-22(26)27)23(28)25-18-8-12-21(13-9-18)29-20-4-2-1-3-5-20/h1-13,16H,14-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGWNFXXFBHBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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